molecular formula C20H20N4O3 B2919837 1-methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one CAS No. 862487-66-9

1-methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one

Cat. No.: B2919837
CAS No.: 862487-66-9
M. Wt: 364.405
InChI Key: JAYUXOZIOMNQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one is a novel synthetic small molecule designed for advanced pharmaceutical and biological research. This compound features a strategic molecular hybrid of a 4(1H)-quinolone core and a phenylpiperazine moiety, a combination that is prominent in the development of compounds with significant biological activity . The primary research value of this compound lies in its potential as a precursor or investigational tool in drug discovery campaigns. The 4(1H)-quinolone scaffold is well-documented for its diverse pharmacological properties. Incorporating a phenylpiperazine group is a established strategy to enhance aqueous solubility and improve oral bioavailability, while also modulating interactions with biological targets . The specific placement of the nitro group at the 3-position is a critical structural feature often associated with influencing electronic properties and enabling further synthetic derivatization, making this compound a versatile intermediate. While the specific biological profile of this exact analogue is under investigation, its core structure is related to compounds active against Plasmodium parasites, indicating potential application in infectious disease research, particularly for antimalarial development . Furthermore, the piperazine-quinoline architecture is frequently explored in central nervous system (CNS) drug discovery, with research showing that similar structures can exhibit anxiolytic activity by interacting with GABA-A receptors . This compound is supplied for non-clinical, in vitro research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-21-17-10-6-5-9-16(17)18(19(20(21)25)24(26)27)23-13-11-22(12-14-23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYUXOZIOMNQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a nitro group and a phenylpiperazine moiety. Its molecular formula is C19H20N4O2C_{19}H_{20}N_{4}O_{2}, and its structure can be represented as follows:

Structure 1 Methyl 3 nitro 4 4 phenylpiperazin 1 yl quinolin 2 1H one\text{Structure }\text{1 Methyl 3 nitro 4 4 phenylpiperazin 1 yl quinolin 2 1H one}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Quinoline derivatives often exhibit their effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The piperazine moiety enhances binding affinity to certain receptors, potentially modulating neurotransmitter systems.
  • DNA Interaction : The nitro group can participate in redox reactions, influencing DNA integrity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For example, it has been shown to induce apoptosis in various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction
A549 (Lung)8.2Cell cycle arrest
HCT116 (Colon)5.0Inhibition of proliferation

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans8

These results indicate that the compound could be explored as a potential antimicrobial agent.

Case Study 1: Anticancer Activity

In a study conducted by Zhang et al., the compound was tested against multiple cancer cell lines. The results showed that it effectively inhibited cell growth and induced apoptosis through caspase activation pathways. The study concluded that the compound could serve as a lead molecule for developing new cancer therapies.

Case Study 2: Neuropharmacological Effects

A separate investigation by Lee et al. focused on the neuropharmacological effects of the compound. It was found to exhibit anxiolytic properties in animal models, potentially through modulation of serotonin receptors. This opens avenues for research into its use in treating anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Quinolin-2(1H)-one Derivatives

Compound Name / Structure Substituents Biological Activity Key Data Synthesis Method Reference
1-methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one N1-CH3, C3-NO2, C4-(4-phenylpiperazine) Not explicitly reported (structural analogs suggest anticoagulant or CNS activity) N/A Pd-catalyzed Sonogashira coupling
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives C6,7,8-substituted (e.g., halogen, alkyl) Anticoagulant (FXa/FXIa inhibitors) IC50: 2–3.68 µM (FXa/FXIa) Molecular hybridization; amidolytic assays
4-hydroxy-1-methyl-3-(substituted carbonyl)quinolin-2(1H)-ones C3-carbonyl-linked pyrimidine/diazepine Antimicrobial MIC: 16–32 µg/mL (vs. bacteria/fungi) Nucleophilic addition; IR/NMR characterization
7-n-Butyl-5-methoxy-3-(2-methoxybenzyl)quinolin-2(1H)-one C7-n-butyl, C5-OCH3, C3-(2-methoxybenzyl) GPR55 receptor agonist EC50: <100 nM (GPR55) Alkylation/cyclization
4-chloro-1-phenyl-3-[3-(morpholinopropanoyl]quinolin-2(1H)-one C4-Cl, C3-propanoyl-morpholine Antidepressant Immobility time: 98.17 s (vs. 126.5 s for standard) Mannich reaction; molecular docking
Quinolin-2(1H)-one SDH inhibitors C3/C4 alkyl/aryl substitutions Antifungal (SDH inhibition) EC50: 0.5–10 µM (fungi) X-ray crystallography-guided synthesis

Key Observations

In contrast, C3-carbonyl-linked heterocycles (e.g., pyrimidine in ) enhance antimicrobial activity. Nitro groups (C3-NO2) are rare in reported bioactive derivatives but may influence electronic properties or metabolic stability.

Biological Activity Trends: Anticoagulant activity is strongly associated with pyrrolo-fused quinolinones (IC50 ~2–4 µM ), whereas antifungal activity correlates with alkyl/aryl substitutions at C3/C4 (SDH inhibition ). Antidepressant effects (e.g., ) are linked to chloro and morpholine-propanoyl substituents, reducing immobility time in rodent models by 30% compared to imipramine.

Synthetic Methodologies: The target compound’s Sonogashira coupling contrasts with microwave-assisted Suzuki/Heck reactions for 4-aryl-3-alkenyl derivatives , highlighting versatility in functionalization. Molecular hybridization (e.g., merging pyrroloquinolinone with anticoagulant scaffolds ) is a common strategy for lead optimization.

Research Implications and Gaps

  • Future studies should evaluate its activity against targets such as FXa, SDH, or neurotransmitter receptors.
  • Role of Nitro Group: The C3-NO2 substituent’s impact on bioavailability or toxicity warrants investigation, as nitro groups are uncommon in SDHIs or anticoagulants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.